N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide is a complex organic compound characterized by the presence of multiple halogen atoms and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide typically involves a multi-step process. One common route includes the condensation of 4-hydroxy-3-iodo-5-methoxybenzaldehyde with 2-(2,4,6-tribromophenoxy)acetohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imine group can be reduced to form an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an amine.
Scientific Research Applications
N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and functional groups.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Investigated for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets through its functional groups. The hydroxyl and methoxy groups may participate in hydrogen bonding, while the halogen atoms could engage in halogen bonding or other non-covalent interactions. These interactions can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide: Similar compounds include other hydrazones and Schiff bases with varying substituents on the aromatic rings.
N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide: Compounds with similar halogenation patterns but different functional groups.
Uniqueness
The uniqueness of N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide lies in its specific combination of halogen atoms and functional groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C16H12Br3IN2O4 |
---|---|
Molecular Weight |
662.9 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylideneamino]-2-(2,4,6-tribromophenoxy)acetamide |
InChI |
InChI=1S/C16H12Br3IN2O4/c1-25-13-3-8(2-12(20)15(13)24)6-21-22-14(23)7-26-16-10(18)4-9(17)5-11(16)19/h2-6,24H,7H2,1H3,(H,22,23)/b21-6+ |
InChI Key |
HQPHIUNRASTZAX-AERZKKPOSA-N |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2Br)Br)Br)I)O |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2Br)Br)Br)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.